C22 Sphingomyelin

Übersicht

Beschreibung

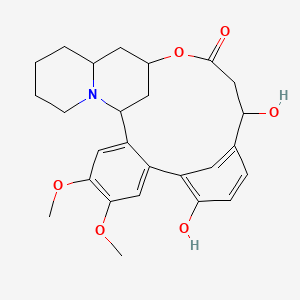

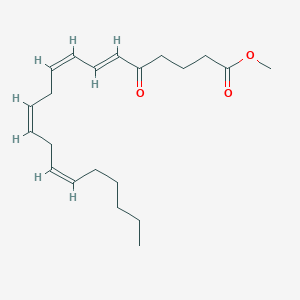

C22 Sphingomyelin is a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. Sphingomyelin is one of the most important sphingolipids in animal tissues and is a major component of cell membranes. It plays a crucial role in cell functions, including cell growth, differentiation, and apoptosis. Sphingomyelin is found in high concentrations in the myelin sheath of nerve cells, which is essential for proper nerve function .

Wirkmechanismus

Target of Action

C22 Sphingomyelin primarily targets Sphingomyelinases (SMases) , enzymes that hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . SMase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells .

Mode of Action

this compound interacts with its targets by being hydrolyzed by SMases into ceramide and phosphocholine . This interaction leads to the creation of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids mediate cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Biochemical Pathways

The hydrolysis of this compound by SMases initiates a complex sphingolipid signaling pathway . These bioactive lipids play crucial roles in cardiovascular physiology and pathophysiology .

Pharmacokinetics

The synthesis of this compound occurs via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the transamination of palmitoyl-CoA via a condensation reaction with serine . This reaction, catalyzed by serine palmitoyltransferase, represents the rate-limiting step in ceramide synthesis . The hydrolysis pathway to ceramides utilizes sphingomyelins as the substrates through the action of sphingomyelinase .

Result of Action

The hydrolysis of this compound by SMases leads to the production of ceramide and other bioactive lipids . These lipids mediate various cellular responses, including cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, this compound has been associated with hepatic steatosis severity in patients with chronic hepatitis C virus (HCV) .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activation of SMases, which hydrolyze this compound, can be triggered by ischemia/reperfusion stress and proinflammatory cytokines . Moreover, the enzymatic properties and subcellular locations of SMases determine the final effect of enzyme activation .

Biochemische Analyse

Biochemical Properties

C22 Sphingomyelin interacts with several biomolecules, playing a significant role in biochemical reactions. It is involved in signal transduction, potentially affecting cell growth, differentiation, and apoptosis . The diverse structures of sphingolipids, including this compound, elicit various functions in cellular membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays signaling roles in the regulation of human health . Moreover, it has been linked to pathological changes in obesity, diabetes, and atherosclerosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the structure of human full-length neutral sphingomyelinase 1 (SMPD2) reveals that C-terminal trans-membrane helices contribute to the dimeric architecture of hSMPD2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. In normal frontal lobe, the proportion of stearic acid (18:0) decreases with increasing age from about 80% in the newborn to about 40% in the adult, whereas the acids increase from about 10 about 50% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity and diabetes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, the production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, sphingomyelin may improve the distribution and abundance of gut microbiota, prevent LPS from being transported to the mesenteric lymphatic circulation, or modulate its BA and short-chain fatty acid (SCFA) pathways to inhibit cholesterol absorption and transport .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . For instance, SMS1 is found exclusively in the Golgi at steady state, whereas SMS2 exists in the Golgi and plasma membrane . This localization can influence the activity of this compound and its role in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sphingomyelin involves several key enzymes, including serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is acylated to form dihydroceramide, which is subsequently desaturated to form ceramide. Finally, sphingomyelin synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, resulting in the formation of sphingomyelin .

Industrial Production Methods

Industrial production of sphingomyelin typically involves extraction from natural sources, such as egg yolk or milk. The extraction process includes lipid extraction using organic solvents, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of sphingomyelin through microbial fermentation, where genetically engineered microorganisms are used to produce the necessary enzymes for sphingomyelin synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Sphingomyelin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. Hydrolysis of sphingomyelin by sphingomyelinase enzymes results in the formation of ceramide and phosphocholine. Oxidation reactions can lead to the formation of reactive oxygen species, which can further react with sphingomyelin to produce oxidized sphingolipids .

Common Reagents and Conditions

Hydrolysis: Sphingomyelinase enzymes (acidic, neutral, and alkaline sphingomyelinases) are commonly used to hydrolyze sphingomyelin under specific pH conditions.

Major Products Formed

Hydrolysis: Ceramide and phosphocholine

Oxidation: Oxidized sphingolipids, including ceramide and sphingosine-1-phosphate

Wissenschaftliche Forschungsanwendungen

Sphingomyelin has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study lipid-lipid and lipid-protein interactions in cell membranes. In biology, sphingomyelin is studied for its role in cell signaling and membrane dynamics. In medicine, sphingomyelin and its metabolites are investigated for their potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. In the food industry, sphingomyelin is used as an ingredient in functional foods and dietary supplements due to its potential health benefits .

Vergleich Mit ähnlichen Verbindungen

Sphingomyelin is similar to other sphingophospholipids, such as ceramide phosphoethanolamine and ceramide phosphoglycerol. sphingomyelin is unique in its structure, containing a phosphorylcholine head group, which distinguishes it from other sphingophospholipids. This unique structure allows sphingomyelin to interact with cholesterol and form lipid rafts, which are essential for cell signaling and membrane organization .

List of Similar Compounds

- Ceramide phosphoethanolamine

- Ceramide phosphoglycerol

- Lysosphingomyelin

- Glycosphingolipids

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJANLYCZUNFSE-TWKUQIQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H91N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347488 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94359-12-3 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SM(d18:1/22:0) and what is its significance in disease research?

A1: SM(d18:1/22:0), also known as C22 Sphingomyelin, is a specific type of sphingolipid. Sphingolipids are a class of lipids involved in various cellular processes, including signaling, membrane structure, and cell recognition. Research has linked altered levels of specific sphingolipids, including SM(d18:1/22:0), to various diseases, including liver disease and certain cancers. For instance, elevated plasma levels of SM(d18:1/22:0) are closely associated with hepatic steatosis in patients with chronic hepatitis C virus infection. [, ]

Q2: How does SM(d18:1/22:0) change in response to dietary interventions?

A2: Studies show that dietary interventions can impact SM(d18:1/22:0) levels. For example, supplementing dairy cow diets with conjugated linoleic acid (CLA) during early lactation resulted in altered concentrations of various sphingolipids in skeletal muscle on day 70, including SM(d18:1/22:0). [] This suggests a potential role of dietary fatty acids in modulating sphingolipid metabolism.

Q3: Is SM(d18:1/22:0) distribution uniform within organs?

A3: Research suggests that sphingomyelin localization, including SM(d18:1/22:0), can be specific to each acyl-chain length within an organ. Imaging mass spectrometry revealed that while sphingomyelin synthase 2 (SMS2) deficiency decreased overall sphingomyelins in the kidneys, the effects were region-specific. Specifically, SMS2 deficiency primarily decreased C22-sphingomyelin in the renal medulla and C24-sphingomyelins in the renal cortex. [] This highlights the importance of considering spatial distribution when investigating sphingolipid function.

Q4: What is the potential of SM(d18:1/22:0) as a biomarker for disease?

A4: The association of SM(d18:1/22:0) with specific disease states, such as hepatic steatosis in chronic hepatitis C patients [, ], points towards its potential use as a biomarker. Further research is needed to validate its efficacy in predicting disease progression, monitoring treatment response, or as a diagnostic tool.

Q5: How does SM(d18:1/22:0) interact with other lipids in biological systems?

A5: Sphingomyelins, including SM(d18:1/22:0), are integral components of the lipid bilayer that makes up cell membranes. Within this complex environment, they interact with other lipids, like phosphatidylcholines, to influence membrane fluidity and signaling. [] Research shows that certain ratios between specific sphingomyelin and phosphatidylcholine species in plasma exhibit significant potential as biomarkers for ovarian cancer. [] This highlights the importance of studying lipid-lipid interactions for a complete understanding of their biological roles.

Q6: Are there analytical techniques to study SM(d18:1/22:0) specifically?

A6: Several analytical techniques are employed to study SM(d18:1/22:0) and other sphingolipids. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for quantifying sphingolipids in various biological samples. [] Imaging mass spectrometry enables the visualization and quantification of lipids, including sphingomyelins, within tissue sections, offering spatial information about their distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)